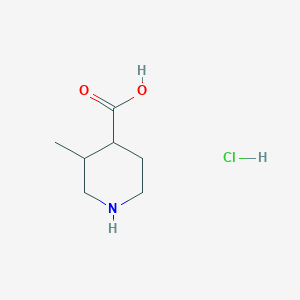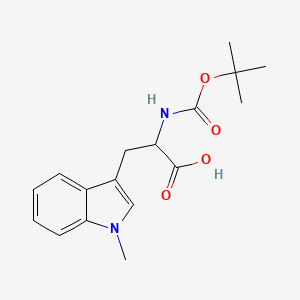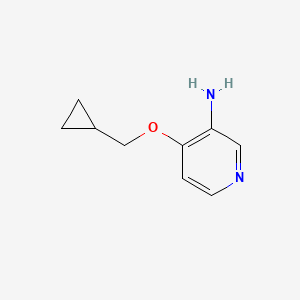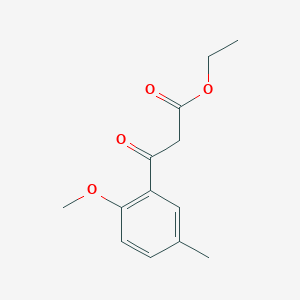![molecular formula C9H8Br3NO2 B3076149 Methyl [(2,4,6-tribromophenyl)amino]acetate CAS No. 1039879-76-9](/img/structure/B3076149.png)
Methyl [(2,4,6-tribromophenyl)amino]acetate
Übersicht
Beschreibung
“Methyl [(2,4,6-tribromophenyl)amino]acetate” is a chemical compound with the molecular formula C9H8Br3NO2 and a molecular weight of 401.9 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is denoted by the formula COC(=O)CNC1=C(C=C(C=C1Br)Br)Br . This indicates that the compound contains a methyl ester group (COC=O), an amino group (CNC1), and a tribromophenyl group (C=C(C=C1Br)Br)Br.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 401.9 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Chemical Properties and Potential Applications
"Methyl [(2,4,6-tribromophenyl)amino]acetate" likely shares properties with other brominated aromatic compounds and could have applications in materials science, chemical synthesis, and environmental studies. Brominated compounds are often used as flame retardants, in the synthesis of organic compounds, and as intermediates in the production of pharmaceuticals and agrochemicals.
Materials Science : Brominated aromatic compounds are widely used as flame retardants in a variety of materials, including plastics, textiles, and electronic circuitry. Their high bromine content makes them effective in inhibiting the combustion process (Koch & Sures, 2018).
Chemical Synthesis : In organic chemistry, brominated intermediates like "this compound" could be used in the synthesis of complex molecules. The bromine atoms can be replaced in substitution reactions, allowing for the introduction of various functional groups, facilitating the synthesis of a wide range of organic compounds.
Environmental Studies : The study of the environmental impact of brominated flame retardants, including their bioaccumulation and toxicity, is critical. These compounds can be released into the environment through various pathways and have been found in water bodies, soil, and even in wildlife, raising concerns about their ecological and health impacts (Koch & Sures, 2018).
Analytical Chemistry : Brominated compounds can also serve as analytical standards and reagents in the development of detection and quantification methods for environmental pollutants. Their unique properties can be utilized in spectroscopy and chromatography to identify and measure the presence of similar compounds in environmental samples.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-(2,4,6-tribromoanilino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br3NO2/c1-15-8(14)4-13-9-6(11)2-5(10)3-7(9)12/h2-3,13H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZKFWWBROUJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=C(C=C(C=C1Br)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3076082.png)



![3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B3076129.png)


![[5-Nitro-2-(4-ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B3076156.png)


